molecular formula C8H11ClN2O2 B2713861 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride CAS No. 2138565-28-1

4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride

Cat. No.: B2713861
CAS No.: 2138565-28-1
M. Wt: 202.64
InChI Key: MNLAJPGHCKCKDX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride typically involves a two-step process. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1H-indazole-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-indazole-7-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
  • 1H-Indazole-7-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-indazole-5-amine hydrochloride

Comparison: Compared to these similar compounds, 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-3-1-2-5-4-9-10-7(5)6;/h4,6H,1-3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLAJPGHCKCKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138565-28-1
Record name 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride
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